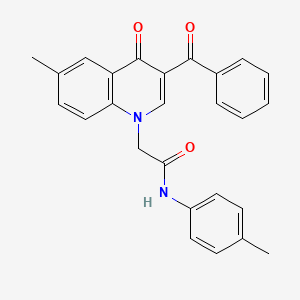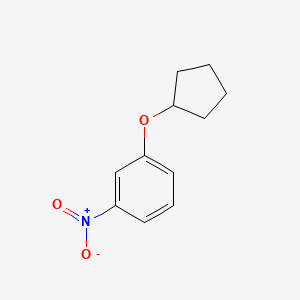![molecular formula C23H20N2O2S B2685547 4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 325977-87-5](/img/structure/B2685547.png)
4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide” is a chemical compound with the molecular formula C23H20N2O2S . It is related to aminothiazole-linked metal chelates, which have been studied for their antimicrobial and antioxidant properties .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine with 3-methoxy-2-hydroxybenzaldehyde . The yields from these reactions are generally good, ranging from 68-73% .Molecular Structure Analysis
The molecular structure of this compound and related compounds has been characterized using various analytical, physical, and spectroscopic methods, including FT-IR, UV Vis, 1H and 13C NMR, and MS . The spectral results suggest an octahedral geometry .Chemical Reactions Analysis
The ligands of this compound can be used for chelation with bivalent metal chlorides in a 1:2 (M:L) ratio . The loss of the SH radical during fragmentation produces a fragment ion peak of 372 (2.36%), followed by the expulsion of the C10H6N2 molecule, which produces a fragment ion signal of 218 (2.36%) (14.98%) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 388.4821 . The bioactive nature of related compounds is designated by global reactivity parameters containing a high hardness (η) value of 1.34 eV and a lower softness (σ) value of 0.37 eV .Scientific Research Applications
Anticancer Potential
The compound and its derivatives have been extensively studied for their anticancer properties. For instance, a study focused on the design, synthesis, and evaluation of substituted benzamides, related structurally to the compound , demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells (Ravinaik et al., 2021). These findings suggest a promising avenue for developing novel anticancer therapeutics based on the core structure of 4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide.
Antimicrobial and Antifungal Activities
The synthesis of thiazole derivatives, including those structurally related to the specified compound, has shown promising antimicrobial and antifungal activities. One study synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and evaluated their antimicrobial efficacy, discovering some molecules exhibited greater potency than reference drugs against pathogenic strains (Bikobo et al., 2017). This highlights the compound's potential in creating effective antimicrobial agents.
Antiviral Applications
Derivatives of the compound have also been explored for their antiviral properties. A novel synthesis route for benzamide-based 5-aminopyrazoles and their fused heterocycles was developed, showing remarkable activity against the avian influenza virus, H5N1 (Hebishy et al., 2020). This suggests the structural motif of 4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide could be beneficial in designing antiviral compounds.
Future Directions
The future directions for this compound could involve further exploration of its medicinal role. The relative order of medicinal studies for related compounds was as follows: reference drugs > metal chelates > ligands . Further studies could also focus on the development of more biocompatible metal complexes .
properties
IUPAC Name |
4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-3-27-19-11-7-16(8-12-19)22(26)24-18-9-5-17(6-10-18)23-25-20-13-4-15(2)14-21(20)28-23/h4-14H,3H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCIGGJMMCSLKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-methylbenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2685465.png)




![2-[4-Prop-2-enyl-5-(8-quinolyloxymethyl)-1,2,4-triazol-3-ylthio]ethanenitrile](/img/structure/B2685477.png)


![1-(3-methoxypropyl)-9-methyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2685482.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2685483.png)
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide](/img/structure/B2685484.png)
![Ethyl 4-[(6-chloro-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2685485.png)
![3'-Methoxy-2-methyl[1,1'-biphenyl]-4-amine](/img/structure/B2685486.png)
